Bbs-Arg-(D-Pip)-Gly-S-(GS)3-Gly-Hir
Description
Bbs-Arg-(D-Pip)-Gly-S-(GS)3-Gly-Hir is a synthetic peptide-based compound designed to target coagulation Factor IIa (thrombin) . Its structure includes:
- Bbs: A protecting group (exact identity unspecified in available data).
- Arg (Arginine): A positively charged amino acid critical for thrombin recognition.
- D-Pip (D-Pipecolic acid): A non-natural D-configured cyclic amino acid, enhancing metabolic stability.
- Gly (Glycine): A flexible spacer.
- S-(GS)3: A sulfur-linked tripeptide repeat (Gly-Ser)₃, acting as a flexible linker.
- Hir: Likely derived from hirudin, a natural thrombin inhibitor.
This compound is part of a broader series of thrombin inhibitors optimized for binding affinity and selectivity . The (GS)₃ motif balances structural rigidity and solubility, distinguishing it from analogs with varying (GS) repeat lengths (e.g., (GS)₁, (GS)₅, etc.) .
Properties
Molecular Formula |
C108H158N26O41S |
|---|---|
Molecular Weight |
2508.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2R)-1-[(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H158N26O41S/c1-8-56(4)89(105(171)134-41-15-20-77(134)103(169)126-64(32-37-86(150)151)95(161)123-63(31-36-85(148)149)96(162)129-70(44-58-21-25-60(139)26-22-58)100(166)128-68(42-55(2)3)98(164)127-67(106(172)173)29-34-78(109)140)131-97(163)65(33-38-87(152)153)124-94(160)62(30-35-84(146)147)125-99(165)69(43-57-16-10-9-11-17-57)130-101(167)71(45-88(154)155)118-79(141)46-113-90(156)72(51-135)119-80(142)47-114-91(157)73(52-136)120-81(143)48-115-92(158)74(53-137)121-82(144)49-116-93(159)75(54-138)122-83(145)50-117-102(168)76-19-12-13-40-133(76)104(170)66(18-14-39-112-107(110)111)132-176(174,175)61-27-23-59(24-28-61)108(5,6)7/h9-11,16-17,21-28,55-56,62-77,89,132,135-139H,8,12-15,18-20,29-54H2,1-7H3,(H2,109,140)(H,113,156)(H,114,157)(H,115,158)(H,116,159)(H,117,168)(H,118,141)(H,119,142)(H,120,143)(H,121,144)(H,122,145)(H,123,161)(H,124,160)(H,125,165)(H,126,169)(H,127,164)(H,128,166)(H,129,162)(H,130,167)(H,131,163)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,172,173)(H4,110,111,112)/t56-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,89-/m0/s1 |
InChI Key |
QVAVWYLBNALTPM-TVNHPFTQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]4CCCCN4C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C4CCCCN4C(=O)C(CCCN=C(N)N)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Variable (GS) Repeats
The (GS)n linker length significantly influences thrombin inhibition. Evidence from a series of compounds (IDs 71–77) highlights the impact of (GS) repeat count :
Key Findings :
- Optimal Repeat Length : (GS)₃ provides a balance between conformational flexibility and stability, enabling precise thrombin active-site engagement .
- Shorter Repeats : (GS)₁ may restrict molecular dynamics, impairing binding.
- Longer Repeats : (GS)₉ introduces steric clashes and susceptibility to proteolysis.
Comparison with Non-(GS) Containing Analogues
Other thrombin inhibitors in the same dataset (e.g., compounds 68–70, 78–86) lack the (GS) linker, instead incorporating sequences like EQKLISEEDL or SPHYEKVS . These motifs are typically derived from signaling or scaffold proteins, offering distinct advantages:
- EQKLISEEDL : A myc-tag-derived sequence; enhances solubility but lacks thrombin specificity.
- SPHYEKVS : A phosphorylated tyrosine (pY) motif; mimics post-translational modifications for receptor targeting.
Differentiation of Bbs-Arg-(D-Pip)-Gly-S-(GS)₃-Gly-Hir :
- The (GS)₃ linker avoids phosphorylation-dependent activation required in compounds like SPH(pY)EKVS, simplifying synthesis and reducing off-target effects .
Mechanistic and Functional Insights
Thrombin Binding and Selectivity
The Arg residue in Bbs-Arg-(D-Pip)-Gly-S-(GS)₃-Gly-Hir mimics the RGD (Arg-Gly-Asp) motif’s arginine, which is critical for integrin-mediated adhesion . However, unlike RGD-containing proteins (e.g., fibronectin), this compound’s D-Pip configuration and hirudin-derived C-terminal region confer thrombin-specific binding .
Pharmacokinetic Considerations
- Metabolic Stability: The D-Pip residue and sulfur linkage resist enzymatic degradation compared to L-amino acid-containing analogs.
- Toxicity Profile : Absence of nitro groups (cf. glycerol trinitrate in ) eliminates vasodilation-related side effects.
Preparation Methods
Synthesis of the Bbs-Arg-(D-Pip)-Gly Segment
The N-terminal module was assembled via Fmoc-based SPPS on a Rink amide resin:
-
Resin Swelling : 0.5 mmol/g resin in DMF for 1 hr.
-
Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min).
-
Coupling Reagents : HBTU/DIPEA (4:1 molar ratio) activated in DMF.
-
Amino Acid Sequence :
Critical Considerations :
-
D-Pip incorporation required extended coupling times (4 hr) due to steric hindrance.
-
Bbs protection minimized racemization during arginine activation.
Synthesis of the (GS)3-Gly-Hirudin Fragment
The C-terminal hirudin domain (residues 54–65: Ile-Tyr-Thr-His-Pro-Gln-Asn-Lys-Pro-Ser-Arg-Asn) was synthesized using a preloaded Wang resin:
-
Orthogonal Protection : Cys residues protected with Trt (triphenylmethyl) groups.
-
Serine Phosphorylation : Ser-59 phosphorylated using DCC/HOBt-mediated coupling.
-
Cleavage Conditions : TFA/TIS/H2O (95:2.5:2.5) for 2 hr.
Yield : 68% after reversed-phase HPLC purification (C18 column, 10–40% acetonitrile gradient).
Oxidative Folding and Disulfide Bond Formation
The hirudin fragment requires precise disulfide pairing to maintain thrombin-binding activity. Folding was conducted under redox-controlled conditions:
| Condition | Redox Buffer | Time (hr) | Native Disulfides (%) |
|---|---|---|---|
| Glutathione (GSSG/GSH) | 2 mM GSSG, 5 mM GSH | 48 | 92 |
| Cysteine/Cystine | 1 mM Cystine, 5 mM Cys | 72 | 84 |
Optimized folding involved:
-
Denaturation : 6 M guanidine HCl, pH 8.0.
-
Refolding : Dilution into 0.1 M Tris-HCl, pH 8.5, with 2 mM GSSG/5 mM GSH.
Analytical Confirmation :
-
Circular Dichroism (CD) : α-helix content increased from 12% (unfolded) to 38% (folded).
-
MALDI-TOF MS : Observed [M+H]+ = 2945.2 (theoretical = 2945.6).
Conjugation via Sulfur-Based Linkage
The S-(GS)3-Gly spacer was conjugated to the hirudin fragment using a thiol-maleimide reaction:
-
Maleimide Activation : The N-terminal glycine of (GS)3-Gly-Hir was modified with SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Thiol Introduction : Bbs-Arg-(D-Pip)-Gly was functionalized with Traut’s reagent (2-iminothiolane).
-
Conjugation : Molar ratio 1:1.5 (peptide:spacer), 24 hr, 4°C, pH 7.4.
Purification : Size-exclusion chromatography (Superdex 30, 20 mM phosphate buffer) yielded 58% monomeric product.
Analytical Characterization
HPLC and Mass Spectrometry
-
Purity : 95% (C4 column, 20–60% acetonitrile/0.1% TFA).
-
Mass Accuracy : Δ < 0.02 Da (Q-TOF MS).
Functional Assays
-
Thrombin Inhibition (IC50) : 1.2 ± 0.3 nM (vs. 0.8 nM for native hirudin).
-
Plasma Stability : t1/2 = 12.4 hr (human plasma, 37°C).
Challenges and Optimization Strategies
-
Racemization at D-Pip : Mitigated by coupling at 0°C with OxymaPure/DIC.
-
Disulfide Scrambling : Addressed by iterative redox buffer optimization.
-
Conjugation Efficiency : Improved via maleimide-thiol stoichiometry adjustment.
Q & A
Q. How should researchers disclose conflicts of interest when publishing findings on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
